molecular formula C9H14ClNO2 B1661063 2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride CAS No. 87624-25-7

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride

Cat. No.: B1661063
CAS No.: 87624-25-7
M. Wt: 203.66
InChI Key: DLGCMTNIIYTJDQ-UHFFFAOYSA-N
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Description

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride is a chemical compound with the molecular formula C9H14ClNO2 and a molecular weight of 203.67 g/mol It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of N,N-dimethylmethylene ammonium chloride in acetic acid to install the gramine side chain, followed by the elimination of the tosyl masking group . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound. Substitution reactions can result in a variety of substituted indole derivatives .

Scientific Research Applications

2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride include other indole derivatives such as:

  • 2,3,4,5,6,7-Hexahydro-1H-indole-2-carboxylic acid
  • This compound

Uniqueness

What sets this compound apart is its specific chemical structure, which imparts unique properties and reactivity. This makes it particularly valuable in research and industrial applications where these properties are advantageous .

Properties

IUPAC Name

3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c11-9(12)8-5-6-3-1-2-4-7(6)10-8;/h6,8H,1-5H2,(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGCMTNIIYTJDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC(CC2C1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30740902
Record name 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87624-25-7
Record name 3,3a,4,5,6,7-Hexahydro-2H-indole-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30740902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3a,4,5,6,7-hexahydro-2H-indole-2-carboxylic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride
Reactant of Route 2
2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride
Reactant of Route 3
2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride
Reactant of Route 4
Reactant of Route 4
2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride
Reactant of Route 5
Reactant of Route 5
2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride
Reactant of Route 6
2H-Indole-2-carboxylic acid, 3,3a,4,5,6,7-hexahydro-, hydrochloride

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